molecular formula C11H13NS B3146937 3-tert-Butylphenylisothiocyanate CAS No. 611226-35-8

3-tert-Butylphenylisothiocyanate

Cat. No.: B3146937
CAS No.: 611226-35-8
M. Wt: 191.29 g/mol
InChI Key: JSDYQPUPSLXYCV-UHFFFAOYSA-N
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Description

3-tert-Butylphenylisothiocyanate is an organic compound with the molecular formula C11H13NS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a phenyl ring substituted with a tert-butyl group and an isothiocyanate functional group.

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through covalent or non-covalent bonding, leading to changes in the target’s function or structure

Biochemical Pathways

The specific biochemical pathways affected by 3-tert-Butylphenylisothiocyanate are currently unknown . Given its use in proteomics research , it may influence protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.

Result of Action

As a biochemical used in proteomics research , it may influence protein function or structure, leading to changes at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

3-tert-Butylphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 3-tert-butylaniline with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:

3-tert-Butylaniline+ThiophosgeneThis compound+HCl\text{3-tert-Butylaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 3-tert-Butylaniline+Thiophosgene→this compound+HCl

Another method involves the use of carbon disulfide (CS2) and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 3-tert-butylaniline with thiophosgene in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butylphenylisothiocyanate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This structural feature can enhance its stability and selectivity in various chemical and biological applications .

Properties

IUPAC Name

1-tert-butyl-3-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDYQPUPSLXYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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